molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

Cat. No.: B13386045
M. Wt: 536.29 g/mol
InChI Key: QKWLBOYKTJDMLH-UHFFFAOYSA-L
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Description

5’-Inosinic acid, sodium salt, hydrate (1:2:8) is a compound that belongs to the group of purine-5’-nucleotides. It is the sodium salt form of inosinic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an endogenous metabolite and is involved in several biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.

    Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.

    Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.

    Industry: It is used as a flavor enhancer in the food industry due to its umami taste

Mechanism of Action

The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Guanosine 5’-monophosphate, sodium salt, hydrate: Similar in structure but contains guanine instead of hypoxanthine.

    Adenosine 5’-monophosphate, sodium salt, hydrate: Contains adenine instead of hypoxanthine.

    Uridine 5’-monophosphate, sodium salt, hydrate: Contains uracil instead of hypoxanthine.

Uniqueness

5’-Inosinic acid, sodium salt, hydrate (1:2:8) is unique due to its specific role in purine metabolism and its ability to act as a precursor for both adenosine and guanosine nucleotides. This dual role makes it a versatile compound in biochemical research and industrial applications .

Properties

Molecular Formula

C10H27N4Na2O16P

Molecular Weight

536.29 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

InChI

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2

InChI Key

QKWLBOYKTJDMLH-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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